1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane
Overview
Description
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane is a complex organic compound that features a piperidine ring, a sulfonyl group, and an azepane ring
Scientific Research Applications
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
Target of Action
The primary target of the compound “1-({1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}carbonyl)azepane” is currently unknown
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. The compound contains a sulfonyl group, which is often involved in hydrogen bonding with target proteins, and a piperidinyl group, which may interact with hydrophobic regions of proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzymatic activity, and cellular metabolism .
Pharmacokinetics
The presence of the sulfonyl and piperidinyl groups may influence its solubility and permeability, which could affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target information
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine and azepane rings under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Barium Compounds: Chemically similar to strontium compounds, used in various applications.
3-Nitrosalicylic Acid: Used as a corrosion inhibitor and in electrodeposition processes.
Uniqueness
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane is unique due to its combination of a sulfonyl group with piperidine and azepane rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-8-10-16(11-9-15)25(23,24)21-14-6-3-7-17(21)18(22)20-12-4-1-2-5-13-20/h8-11,17H,1-7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVLUUASWVCSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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